(E)-N'-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide is a heteroaromatic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an N-hydroxy group and a carboximidamide group attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Carboximidamide Group: The carboximidamide group can be introduced via the reaction of the isoquinoline derivative with cyanamide under acidic conditions.
N-Hydroxylation: The final step involves the hydroxylation of the nitrogen atom using hydroxylamine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of (E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
(E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
N-Hydroxyisoquinoline: Lacks the carboximidamide group.
Carboximidamide Isoquinoline: Lacks the N-hydroxy group.
Uniqueness
(E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide is unique due to the presence of both the N-hydroxy and carboximidamide groups, which impart distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N'-hydroxy-7-propan-2-ylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C13H15N3O/c1-8(2)10-4-3-9-5-6-15-12(11(9)7-10)13(14)16-17/h3-8,17H,1-2H3,(H2,14,16) |
InChI Key |
BUMLWHZWYNHVJA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)C=CN=C2/C(=N\O)/N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=CN=C2C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.